1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- (hereafter referred to as Compound X) is a synthetic derivative of isoindole-1,3-dione, a phthalimide-based scaffold. Its structure features a butyl linker connecting the isoindole-1,3-dione core to a piperazine ring substituted with a 2-pyrimidinyl group (Fig. 1).
Compound X has been explored for its affinity toward cyclooxygenase (COX) enzymes and acetylcholinesterase (AChE) inhibition, with structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties . Its synthesis typically involves nucleophilic substitution, where 2-chloroethyl intermediates react with pre-functionalized piperazine derivatives under reflux conditions in acetonitrile, followed by crystallization .
Properties
IUPAC Name |
2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-18-16-6-1-2-7-17(16)19(27)25(18)11-4-3-10-23-12-14-24(15-13-23)20-21-8-5-9-22-20/h1-2,5-9H,3-4,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFYDYACBTMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439439 | |
| Record name | 2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95604-92-5 | |
| Record name | 2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95604-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- typically involves multi-step reactions that include the formation of the isoindole core followed by functionalization with the pyrimidinyl-piperazinyl butyl side chain. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This process often employs palladium catalysts, ligands, and bases under controlled conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- exerts its effects involves interactions with various molecular targets and pathways. For instance, its fluorescent properties are attributed to the aggregation-induced emission effect, where the compound fluoresces strongly in the aggregated state . In biological systems, it may interact with specific proteins or enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Piperazine Ring Modifications
- Compound X (2-pyrimidinyl-piperazine): The 2-pyrimidinyl group introduces a heteroaromatic ring capable of hydrogen bonding (e.g., with enzyme residues like Arg120 in COX-2) and π-stacking interactions. This contrasts with:
- Compound D (4-benzhydrylpiperazine): The diphenylmethyl group enhances hydrophobic interactions with COX-1 residues (Leu531, Val116) but reduces COX-2 selectivity .
- Compound H (4-(3-trifluoromethylphenyl)piperazine): The electron-withdrawing CF₃ group increases metabolic stability and COX-2 inhibition (IC₅₀ = 0.12 µM vs. COX-1 IC₅₀ = 1.45 µM) .
- Compound IV (4-(2-pyrimidyl)piperazine): A structural analog of Compound X with a shorter ethyl linker, showing reduced COX-2 affinity compared to longer alkyl chains .
Linker Length and Flexibility
- Butyl Linker (Compound X) : A four-carbon chain balances flexibility and rigidity, allowing optimal positioning of the pyrimidinyl group in enzyme binding pockets.
- Ethyl Linker (Compound IV) : Shorter chains restrict spatial orientation, reducing interactions with subdomains II and IV of COX-2 .
- Extended Linkers (Compounds E–I) : Longer chains (e.g., hexyl in Compound H) improve COX-2 inhibition by facilitating deeper penetration into the hydrophobic channel .
COX Inhibition Profiles
| Compound | Piperazine Substituent | Linker Length | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|---|---|
| Compound X | 2-Pyrimidinyl | Butyl | 2.30 | 0.85 | 2.7 |
| Compound D | Diphenylmethyl | Butyl | 0.45 | 1.80 | 0.25 |
| Compound H | 3-Trifluoromethylphenyl | Hexyl | 1.45 | 0.12 | 12.1 |
| Meloxicam | Reference NSAID | - | 0.23 | 0.05 | 4.6 |
Key Findings :
- Compound X exhibits moderate COX-2 selectivity (2.7-fold), outperforming Compound D but lagging behind Compound H and meloxicam .
- Molecular docking reveals that the pyrimidinyl group in Compound X forms a hydrogen bond with Tyr355 in COX-2, while its shorter linker limits interactions with Leu531, a residue critical for high selectivity .
Acetylcholinesterase (AChE) Inhibition
- Compound X demonstrates weaker AChE inhibition (IC₅₀ = 8.7 µM) compared to Compound VII (morpholine-substituted derivative, IC₅₀ = 2.1 µM), likely due to reduced cationic-π interactions with the enzyme’s catalytic site .
Physicochemical and Spectroscopic Properties
NMR and MS Data
- ¹H NMR (Compound X) :
- Comparison with Analogues :
Thermal and Solubility Properties
| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) |
|---|---|---|
| Compound X | 231–234 | 12.5 |
| Compound D | 198–201 | 8.2 |
| Compound H | 185–188 | 18.9 |
The higher solubility of Compound H correlates with its hexyl linker, which enhances lipophilicity (LogP = 3.8 vs. 2.9 for Compound X) .
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- (C20H23N5O) is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article synthesizes findings from various studies to outline its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that incorporates an isoindole core linked to a piperazine moiety and a pyrimidine ring. This structural arrangement is crucial for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition : Several studies have demonstrated the efficacy of this compound and its derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, derivatives showed IC50 values as low as 1.12 µM against AChE .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .
- Antibacterial Activity : Some derivatives have exhibited antibacterial properties, making them candidates for further development in treating infections .
Inhibition of Acetylcholinesterase
A study involving molecular docking and dynamic simulations highlighted that certain derivatives of 1H-Isoindole-1,3(2H)-dione effectively bind to the active site of AChE. The most potent derivative demonstrated an IC50 value of 1.12 µM, indicating strong inhibitory potential .
Anti-inflammatory Mechanisms
The anti-inflammatory activity was assessed through various assays measuring the expression of inflammatory markers. For example:
- Nitric Oxide Synthase (iNOS) : Inhibition of iNOS was noted, which is critical in the inflammatory response.
- Cyclooxygenase (COX) Inhibition : Compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes, with promising results indicating potential use in managing inflammatory diseases .
Antibacterial Properties
In vitro tests revealed that some isoindole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antimicrobial agents .
Case Studies
Several case studies illustrate the diverse applications and effectiveness of 1H-Isoindole-1,3(2H)-dione derivatives:
- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, treatment with AChE inhibitors derived from this compound led to improved cognitive function and reduced amyloid plaque formation.
- Inflammatory Disease Models : In models of arthritis, compounds showed reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for preparing this compound and its derivatives?
Methodological Answer:
The compound can be synthesized via alkylation or nucleophilic substitution reactions. A common approach involves coupling a pre-functionalized isoindole-1,3-dione core with a piperazine-butyl intermediate. For example:
- Step 1 : Prepare the piperazinyl-butyl moiety by reacting 1-(2-pyrimidinyl)piperazine with 1,4-dibromobutane under reflux in acetonitrile to form 4-(4-(2-pyrimidinyl)piperazin-1-yl)butyl bromide .
- Step 2 : Attach the isoindole-dione core via a nucleophilic substitution reaction using potassium carbonate as a base in DMF at 80°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Advanced: How can reaction yields be optimized when modifying the piperazine ring substituents?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce aryl/heteroaryl groups to the piperazine ring .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and byproduct formation.
- Temperature Gradients : Perform reactions at 60–100°C and monitor progress via TLC. Higher temperatures may accelerate alkylation but risk decomposition .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry (e.g., 1.2:1 alkyl halide:piperazine ratio) .
Basic: What analytical techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirm the presence of the pyrimidinyl proton signals (δ 8.3–8.5 ppm) and piperazine CH₂ groups (δ 2.4–3.1 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₂N₆O₂, exact mass 378.18) .
- X-ray Crystallography : Resolve crystal structures to verify bond lengths and angles (e.g., piperazine chair conformation) .
Advanced: How can researchers investigate the compound’s binding affinity to dopamine receptors?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with dopamine D4 receptors. Focus on hydrogen bonding between the pyrimidinyl group and receptor residues (e.g., Asp115) .
- In Vitro Assays : Conduct competitive binding assays with [³H]spiperone in HEK-293 cells expressing human D4 receptors. Calculate IC₅₀ values and compare to reference antagonists (e.g., clozapine) .
- SAR Studies : Synthesize analogs with varied butyl chain lengths (e.g., pentyl/propyl) to assess impact on binding .
Data Contradiction: How to resolve discrepancies in reported substituent effects on bioactivity?
Methodological Answer:
- Systematic Comparison : Compile data from analogs (e.g., 2-chlorophenyl vs. 2-methylphenyl piperazinyl derivatives) and analyze trends using multivariate statistics .
- Replicate Studies : Repeat key experiments (e.g., antimicrobial assays) under standardized conditions (e.g., Mueller-Hinton agar, 37°C) to isolate substituent-specific effects .
- Meta-Analysis : Cross-reference crystallographic data (e.g., piperazine ring flexibility) with bioactivity to identify structural determinants .
Stability: What factors influence the compound’s stability in solution and solid states?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests solid-state stability) .
- Photodegradation Studies : Expose solutions to UV light (254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
- pH Stability : Test solubility and degradation in buffers (pH 1–13). The isoindole-dione moiety may hydrolyze under strongly acidic/basic conditions .
Advanced: How to design a structure-activity relationship (SAR) study for this scaffold?
Methodological Answer:
- Core Modifications : Synthesize derivatives with:
- Biological Testing : Screen analogs against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays.
- Computational Modeling : Apply QSAR models to predict logP and polar surface area, correlating with permeability data .
Basic: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DMF, acetonitrile) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Consult SDS for compound-specific guidelines (e.g., LD₅₀ >500 mg/kg in rats) .
Advanced: How to address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEG groups to the isoindole-dione moiety .
- Formulation Optimization : Use cyclodextrin complexes (e.g., β-CD) or lipid-based nanoemulsions .
- Solubility Screening : Test co-solvents (e.g., DMSO:PBS mixtures) and measure kinetic solubility via nephelometry .
Data Reproducibility: How to ensure consistency in biological assay results across labs?
Methodological Answer:
- Protocol Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay, 24h incubation) .
- Reference Controls : Include known inhibitors (e.g., doxorubicin for anticancer assays) in each experiment .
- Inter-Lab Validation : Share samples with collaborating labs for blinded testing and statistical harmonization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
